7-O-(Triethylsilyl)-2'-O-tert-butyl(dimethyl)silyl-4-desacetyl-2-debenzoyl-[2,4]oxol Paclitaxel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-O-(Triethylsilyl)-2’-O-tert-butyl(dimethyl)silyl-4-desacetyl-2-debenzoyl-[2,4]oxol Paclitaxel is a synthetic derivative of Paclitaxel, a well-known chemotherapy medication used to treat various types of cancer. This compound is an intermediate in the synthesis of Paclitaxel and is primarily used in research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-O-(Triethylsilyl)-2’-O-tert-butyl(dimethyl)silyl-4-desacetyl-2-debenzoyl-[2,4]oxol Paclitaxel involves multiple steps, including protection and deprotection of functional groups, as well as selective silylation. The key steps typically include:
Protection of Hydroxyl Groups: Using tert-butyl(dimethyl)silyl chloride and triethylsilyl chloride to protect the hydroxyl groups.
Selective Deprotection: Removing specific protecting groups to expose reactive sites for further modification.
Silylation: Introducing silyl groups to specific positions on the molecule to achieve the desired structure
Industrial Production Methods
Industrial production of this compound is not common due to its primary use in research. the methods used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-O-(Triethylsilyl)-2’-O-tert-butyl(dimethyl)silyl-4-desacetyl-2-debenzoyl-[2,4]oxol Paclitaxel undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of silyl groups with other functional groups
Common Reagents and Conditions
Oxidation: Common reagents include chromium trioxide and pyridinium chlorochromate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) are used to remove silyl groups
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
7-O-(Triethylsilyl)-2’-O-tert-butyl(dimethyl)silyl-4-desacetyl-2-debenzoyl-[2,4]oxol Paclitaxel is used in various scientific research applications, including:
Chemistry: Studying the reactivity and stability of silyl-protected compounds.
Biology: Investigating the biological activity of Paclitaxel derivatives.
Medicine: Developing new chemotherapy agents with improved efficacy and reduced side effects.
Industry: Synthesizing advanced materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 7-O-(Triethylsilyl)-2’-O-tert-butyl(dimethyl)silyl-4-desacetyl-2-debenzoyl-[2,4]oxol Paclitaxel involves its conversion to Paclitaxel, which then exerts its effects by stabilizing microtubules and preventing their depolymerization. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include tubulin, a key component of the microtubule network .
Comparison with Similar Compounds
Similar Compounds
Paclitaxel: The parent compound, widely used in chemotherapy.
Docetaxel: Another chemotherapy agent with a similar mechanism of action.
Cabazitaxel: A derivative of Docetaxel with improved efficacy against resistant cancer cells
Uniqueness
7-O-(Triethylsilyl)-2’-O-tert-butyl(dimethyl)silyl-4-desacetyl-2-debenzoyl-[2,4]oxol Paclitaxel is unique due to its specific silyl protection, which enhances its stability and allows for selective modifications. This makes it a valuable intermediate in the synthesis of Paclitaxel and other derivatives .
Properties
Molecular Formula |
C50H73NO12Si2 |
---|---|
Molecular Weight |
936.3 g/mol |
IUPAC Name |
[(1S,2S,4S,7R,9S,10S,12R,13S,16R)-7-acetyloxy-2,12,13-trihydroxy-5,9,17,17-tetramethyl-8-oxo-10-triethylsilyloxy-15-oxatetracyclo[7.6.1.12,6.013,16]heptadec-5-en-4-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate |
InChI |
InChI=1S/C50H73NO12Si2/c1-14-65(15-2,16-3)62-36-27-35(53)49(57)29-59-43-41(49)48(36,11)42(54)39(60-31(5)52)37-30(4)34(28-50(43,58)47(37,9)10)61-45(56)40(63-64(12,13)46(6,7)8)38(32-23-19-17-20-24-32)51-44(55)33-25-21-18-22-26-33/h17-26,34-36,38-41,43,53,57-58H,14-16,27-29H2,1-13H3,(H,51,55)/t34-,35+,36-,38-,39+,40+,41-,43-,48+,49-,50+/m0/s1 |
InChI Key |
VKGIGHDRYWQPEZ-WJEXZQIASA-N |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@H]1C[C@H]([C@]2(CO[C@H]3[C@H]2[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]3(C4(C)C)O)OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)C)OC(=O)C)C)O)O |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC(C2(COC3C2C1(C(=O)C(C4=C(C(CC3(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)C)OC(=O)C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.